3-(4-bromophenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
3-(4-bromophenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H10BrN3O3 and its molecular weight is 360.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.99055 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
- Oxadiazole derivatives, including those related to 3-(4-bromophenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole, have been synthesized and evaluated for their biological activities. For instance, studies have shown that certain oxadiazole compounds exhibit significant antibacterial activity against pathogens like Salmonella typhi (Salama, 2020). Another study focused on the antimicrobial properties of 1,3,4-oxadiazole derivatives, highlighting their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Corrosion Inhibition
- Oxadiazole derivatives have also been explored for their potential in corrosion inhibition, particularly for protecting mild steel in corrosive environments. A study demonstrated that oxadiazole compounds could significantly reduce the corrosion rate of mild steel in hydrochloric acid solutions, suggesting their application in industrial corrosion protection (Kalia et al., 2020).
Enzyme Inhibition and Protein Binding
- Research on 1,3,4-oxadiazole compounds sandwiched by azinane and acetamides has revealed modest antibacterial potential and significant enzyme inhibition properties. Some compounds demonstrated notable activity against bacterial strains and enzymes such as α-glucosidase, indicating their potential in therapeutic applications (Virk et al., 2023).
Liquid Crystalline Properties
- The synthesis and characterization of mesogenic materials based on 1,3,4-oxadiazole with nitro terminal groups have been conducted. These materials exhibited varying liquid crystalline behaviors, which could be influenced by the presence of a nitro group and the length of the alkoxy chain. Such studies contribute to the development of new materials for liquid crystal displays and other related technologies (Abboud et al., 2017).
Antimicrobial and CNS Depressant Activities
- Novel oxadiazole derivatives have been synthesized and assessed for their antimicrobial activities. Some compounds displayed significant effects against bacteria and fungi, suggesting their potential as new antimicrobial agents. Additionally, certain derivatives were investigated for central nervous system (CNS) depressant activity, showing promising results as antidepressants, anticonvulsants, and anxiolytics (Singh et al., 2012).
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3/c1-9-8-11(4-7-13(9)19(20)21)15-17-14(18-22-15)10-2-5-12(16)6-3-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQCKZXXRKAMOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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